molecular formula C11H16BrNO3S B216519 4-bromo-N-(3-ethoxypropyl)benzenesulfonamide

4-bromo-N-(3-ethoxypropyl)benzenesulfonamide

Katalognummer B216519
Molekulargewicht: 322.22 g/mol
InChI-Schlüssel: CPRJNMMFZJRQGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(3-ethoxypropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a sulfonamide derivative that possesses unique chemical and physical properties, making it a valuable compound for research purposes.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(3-ethoxypropyl)benzenesulfonamide is not well understood. However, it is believed that the compound may inhibit the activity of certain enzymes in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(3-ethoxypropyl)benzenesulfonamide has various biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, the compound has been shown to inhibit the growth of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-bromo-N-(3-ethoxypropyl)benzenesulfonamide is its unique chemical and physical properties, which make it a valuable compound for research purposes. The compound is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the main limitations of the compound is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 4-bromo-N-(3-ethoxypropyl)benzenesulfonamide. One potential direction is the development of new drugs based on the compound's unique chemical and physical properties. Additionally, further research is needed to understand the mechanism of action of the compound and its potential applications in various fields, including medicinal chemistry and cancer research. Finally, more studies are needed to determine the potential toxicity of the compound and its safety for use in laboratory experiments.
In conclusion, 4-bromo-N-(3-ethoxypropyl)benzenesulfonamide is a valuable compound for scientific research due to its unique chemical and physical properties. The compound has potential applications in various fields, including medicinal chemistry and cancer research. Further research is needed to fully understand the mechanism of action of the compound and its potential applications.

Synthesemethoden

The synthesis of 4-bromo-N-(3-ethoxypropyl)benzenesulfonamide involves the reaction of 4-bromo-benzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure 4-bromo-N-(3-ethoxypropyl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(3-ethoxypropyl)benzenesulfonamide has been extensively used in scientific research due to its potential applications in various fields. The compound has been used as a building block for the synthesis of other compounds. It has also been used as a reagent for the synthesis of sulfonamides and sulfonate esters. Additionally, the compound has been used in medicinal chemistry for the development of new drugs.

Eigenschaften

Produktname

4-bromo-N-(3-ethoxypropyl)benzenesulfonamide

Molekularformel

C11H16BrNO3S

Molekulargewicht

322.22 g/mol

IUPAC-Name

4-bromo-N-(3-ethoxypropyl)benzenesulfonamide

InChI

InChI=1S/C11H16BrNO3S/c1-2-16-9-3-8-13-17(14,15)11-6-4-10(12)5-7-11/h4-7,13H,2-3,8-9H2,1H3

InChI-Schlüssel

CPRJNMMFZJRQGO-UHFFFAOYSA-N

SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)Br

Kanonische SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.